molecular formula C21H25NO5 B558118 Boc-O-benzyl-L-tyrosine CAS No. 2130-96-3

Boc-O-benzyl-L-tyrosine

Cat. No. B558118
CAS RN: 2130-96-3
M. Wt: 371.4 g/mol
InChI Key: ZAVSPTOJKOFMTA-SFHVURJKSA-N
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Description

Boc-O-benzyl-L-tyrosine, also known as Boc-Tyr(Bzl)-OH, is a light yellow powder . It is an amino acid building block used in peptide synthesis . The linear formula of Boc-O-benzyl-L-tyrosine is C6H5CH2OC6H4CH2CH(COOH)NHCOOC(CH3)3 .


Synthesis Analysis

Boc-O-benzyl-L-tyrosine is used as a substrate in the synthesis of peptides . A study has described an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .


Molecular Structure Analysis

The molecular weight of Boc-O-benzyl-L-tyrosine is 371.43 . The SMILES string representation is CC©©OC(=O)NC@@Hcc1)C(O)=O .


Chemical Reactions Analysis

Boc-O-benzyl-L-tyrosine is used in Boc solid-phase peptide synthesis . It is a precursor in the synthesis of various peptides .


Physical And Chemical Properties Analysis

Boc-O-benzyl-L-tyrosine is a light yellow powder . It has an optical activity of [α]20/D +27.0±1.5°, c = 2% in ethanol . The melting point is between 110-112 °C .

Scientific Research Applications

Scientific Field

  • Data Analysis: Multidimensional NMR techniques and software are employed for data interpretation. Results Summary: The use of Boc-O-benzyl-L-tyrosine in NMR studies has led to detailed structural insights into biomolecules, contributing to the understanding of their function and interaction mechanisms .

Peptide Synthesis

Scientific Field

Proteomics

Scientific Field

  • Mass Spectrometry: Labeled peptides are analyzed using mass spectrometry to determine their composition and structure. Results Summary: This application has facilitated the identification and quantification of proteins, aiding in the discovery of disease biomarkers and therapeutic targets .

Drug Development

Scientific Field

  • Conjugation: It is used to link therapeutic agents to targeting moieties or polymers. Results Summary: The use of Boc-O-benzyl-L-tyrosine in drug development has led to the creation of novel drug formulations with improved efficacy and reduced side effects .

Biomaterials Engineering

Scientific Field

  • Characterization: The resulting materials are characterized for their physical and chemical properties. Results Summary: The development of these biomaterials has potential applications in drug delivery systems and tissue engineering .

Green Chemistry

Scientific Field

  • Process Optimization: Reaction conditions are optimized for efficiency and reduced waste. Results Summary: These efforts have resulted in cleaner, more sustainable chemical processes, contributing to the advancement of green chemistry principles .

Bioprocessing

Scientific Field

  • Transfection: It is involved in the preparation of transfection reagents for gene therapy applications. Results Summary: The use of this compound in bioprocessing has improved the efficiency of cell culture systems and gene delivery methods .

Graphene Oxide Functionalization

Scientific Field

  • Characterization: Advanced spectroscopic and microscopic techniques are used to analyze the modified nanomaterials. Results Summary: This application has led to the development of hybrid nanomaterials with potential uses in biomedicine and biosensing .

Amphiphilic Block Co-polypeptides

Scientific Field

  • Biomedical Application: The resulting polymers are investigated for their use in drug delivery and tissue engineering. Results Summary: The synthesized co-polypeptides have shown promise in enhancing the performance of drug delivery systems and promoting tissue regeneration .

Catalysis Research

Scientific Field

  • Reaction Optimization: Various parameters such as temperature, pH, and solvent are optimized for the best yield. Results Summary: The application has led to the development of more efficient and selective catalytic processes .

Molecular Imaging

Scientific Field

  • Biological Studies: The compound is used in vivo to track enzyme activity or receptor expression. Results Summary: This has improved the resolution and specificity of imaging techniques in medical diagnostics .

Enzyme Inhibition Studies

Scientific Field

  • Bioassays: The inhibitory activity is measured using biochemical assays. Results Summary: These studies have contributed to the identification of new therapeutic agents for various diseases .

Material Science

Scientific Field

  • Property Analysis: The materials are tested for strength, flexibility, and resistance to degradation. Results Summary: This has led to the creation of advanced materials for industrial and medical applications .

Future Directions

Boc-O-benzyl-L-tyrosine is used in peptide synthesis, which has a growing market . It is expected to continue to be used in the synthesis of peptides, particularly with the development of more efficient and sustainable methods for N-Boc deprotection .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-15-9-11-17(12-10-15)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVSPTOJKOFMTA-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175567
Record name O-Benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-O-benzyl-L-tyrosine

CAS RN

2130-96-3
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2130-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002130963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-benzyl-N-[(tert-butoxy)carbonyl]-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
JC Kim, K Park, DH Thompson - kinampark.com
… , N, -t-BOC-L-glutamine, Nt-BOC-L-glutamic acid a -benzyl ester, Nt-BOC-L-asparagine, NtBOC-L-aspartic acid 8-benzyl ester, Nt-BOC-L-tryptophan and Nt-BOC-O-benzyl-L-tyrosine) …
Number of citations: 2 kinampark.com
NM Bath, RI Gregerman, T Weaver Jr - Biochemistry, 1972 - ACS Publications
Materials and Methods Chemicals. Compounds and their sources were as follows: Boc-O-benzyl-L-serine-resin ester (0.248 mmole of serine/g of resin) and dicyclohexylcarbodiimide, …
Number of citations: 19 pubs.acs.org
J Yu, F Lin, ML Becker - Macromolecules, 2015 - ACS Publications
… The branched monomer is synthesized by the esterification between Boc-O-benzyl-l-tyrosine (1 equiv) and 1,1,1-tri(hydroxylmethyl)ethane (3.6 equiv). Following the diamine/triamine …
Number of citations: 31 pubs.acs.org
DW Hansen Jr, D Pilipauskas - The Journal of Organic Chemistry, 1985 - ACS Publications
… employed in the preparation of 23, Boc-O-benzyl-L-tyrosine (37.1 g, 0.1 mol) was presumably converted to the dark red dianion by treatment with 105 mL (0.22 mol) of f-BuLi in pentane. …
Number of citations: 30 pubs.acs.org
M Manning, E Coy, WH Sawyer - Biochemistry, 1970 - ACS Publications
… with the following amino acid derivatives:Boc-lleucine, Boc-L-proline, Boc-S-benzyl-L-cysteine, Boc-L-asparagine, Boc-O-benzyl-L-threonine, Boc-L-isoleucine, BocO-benzyl-L-tyrosine, …
Number of citations: 117 pubs.acs.org
JWM Baxter, M Manning, WH Sawyer - Biochemistry, 1969 - ACS Publications
… -L-phenylalanine, BOC-L-proline, BOC-S-benzyl-L-cysteine, BOC-L-asparaginep-nitrophenyl ester, BOC-L-glutamine-/;-nitrophenyl ester, BOC-L-isoleucine, BOC-O-benzyl-L-tyrosine, …
Number of citations: 31 pubs.acs.org
H Sajiki, H Kuno, K Hirota - Tetrahedron letters, 1998 - Elsevier
… At the beginning, we attempted a Pd/C-catalyzed hydrogenolysis of N-Boc-O-benzyl-L-tyrosine methyl ester (1) to N-Boc-L-tyrosine methyl ester (2) in the presence of various sorts of …
Number of citations: 75 www.sciencedirect.com
Y Fukushima - Polymer Bulletin, 2000 - Springer
… N-Hydroxysuccinimide ester of Boc-O-benzyl-L-tyrosine (2.85 g, 6.08 mmol) in 70 ml of tetrahydrofuran (THF) was added to glycyl-glycine (0.80 g, 6.08 mmol) dissolved in THF (50 ml) …
Number of citations: 19 link.springer.com
W Parr, G Holzer - Memory and Transfer of Information: Proceedings of a …, 1973 - Springer
The tentative structure of scotophobin, a pentadecapeptide amide isolated from brain of rats which had been trained to have a fear of the dark, was confirmed by a synthetic approach. …
Number of citations: 2 link.springer.com
A Wunder, R Schobert - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
… The natural pyrrolidine-2,4-dione rigidiusculamide B (2) was synthesised in six steps starting from commercially available N-Boc-O-benzyl-L-tyrosine (5) by employing a Li 2 Te-…
Number of citations: 2 pubs.rsc.org

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